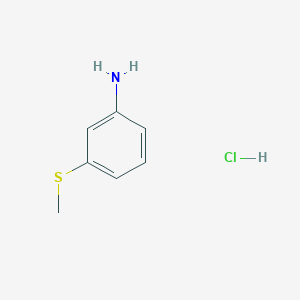
3-Methylsulfanylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfanylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of aniline, where a methylsulfanyl group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanylaniline;hydrochloride typically involves the nucleophilic substitution of a halogenated benzene derivative with a methylsulfanyl group. One common method is the reaction of 3-chloronitrobenzene with sodium methylsulfide, followed by reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Methylsulfanylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methylsulfanylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylsulfonylaniline: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Methylsulfanylaniline: Similar structure but with the methylsulfanyl group in the para position.
2-Methylsulfanylaniline: Similar structure but with the methylsulfanyl group in the ortho position.
Uniqueness
3-Methylsulfanylaniline;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
94855-95-5 |
|---|---|
Molecular Formula |
C7H10ClNS |
Molecular Weight |
175.68 g/mol |
IUPAC Name |
3-methylsulfanylaniline;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H |
InChI Key |
IOKNGZWWQSLSQW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















